

Application Notes and Protocols for Assessing Wakefulness in TAK-861 Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N 0861

Cat. No.: B1214406

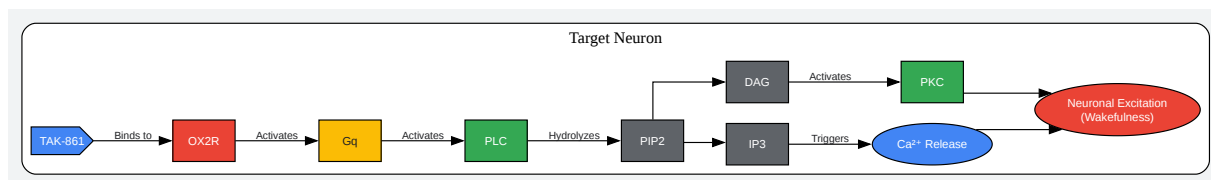
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the wake-promoting effects of TAK-861, a potent and selective oral orexin receptor 2 (OX2R) agonist. TAK-861 is under investigation for the treatment of narcolepsy type 1 (NT1), a condition characterized by excessive daytime sleepiness (EDS) due to the loss of orexin-producing neurons.^{[1][2][3]} By selectively activating the OX2R, TAK-861 aims to address the underlying pathophysiology of NT1.^{[1][3]}

Orexin 2 Receptor (OX2R) Signaling Pathway

TAK-861 functions by binding to and activating the OX2R, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to neuronal excitation and the promotion of wakefulness. The OX2R can also couple to Gi/o proteins, though the primary wake-promoting effects are thought to be mediated through Gq.



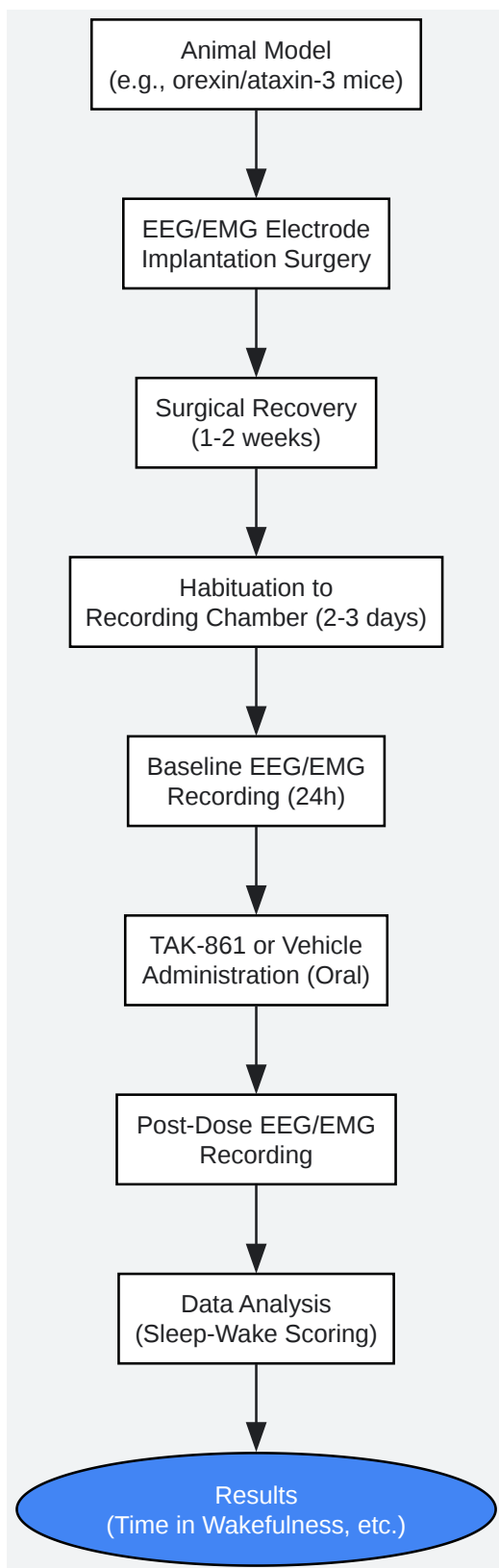
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Caption: Orexin 2 Receptor Signaling Pathway

Preclinical Assessment of Wakefulness

Preclinical studies in animal models are crucial for evaluating the wake-promoting potential of compounds like TAK-861. These studies typically involve electroencephalography (EEG) and electromyography (EMG) to objectively measure sleep-wake states.

Experimental Workflow for Preclinical Studies



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Caption: Preclinical Experimental Workflow

Detailed Protocol for EEG/EMG-Based Wakefulness Assessment in Rodents

1. Animal Models:

- Narcolepsy models such as orexin/ataxin-3 or orexin-tTA;TetO DTA mice are recommended to assess efficacy in a disease-relevant context.
- Wild-type mice or other species like cynomolgus monkeys can be used to assess wake-promoting effects in a normal physiological state.

2. Surgical Implantation of EEG/EMG Electrodes:

- Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
- Secure the animal in a stereotaxic frame.
- Implant stainless-steel screw electrodes for EEG recording over the frontal and parietal cortices.
- Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
- Secure the electrode assembly to the skull using dental cement.
- Allow for a post-operative recovery period of at least one week.

3. EEG/EMG Recording:

- House animals individually in recording chambers with a controlled light-dark cycle (e.g., 12h:12h) and constant temperature.
- Connect the implanted electrodes to a recording cable attached to a commutator/swivel to allow for free movement.
- Habituate the animals to the recording setup for 2-3 days.
- Record baseline EEG and EMG data for at least 24 hours.

- Administer TAK-861 or vehicle orally at a specific time point (e.g., at the beginning of the light/inactive phase to assess wake promotion).
- Continue EEG/EMG recording for a defined period post-administration (e.g., 3-8 hours).

4. Data Analysis:

- Digitize EEG and EMG signals at an appropriate sampling rate (e.g., 128 Hz).
- Divide the recordings into epochs (e.g., 10 seconds).
- Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).
- Analyze the EMG signal for muscle tone.
- Score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
- Quantify the total time spent in wakefulness and the duration of wakefulness bouts after drug administration compared to vehicle.

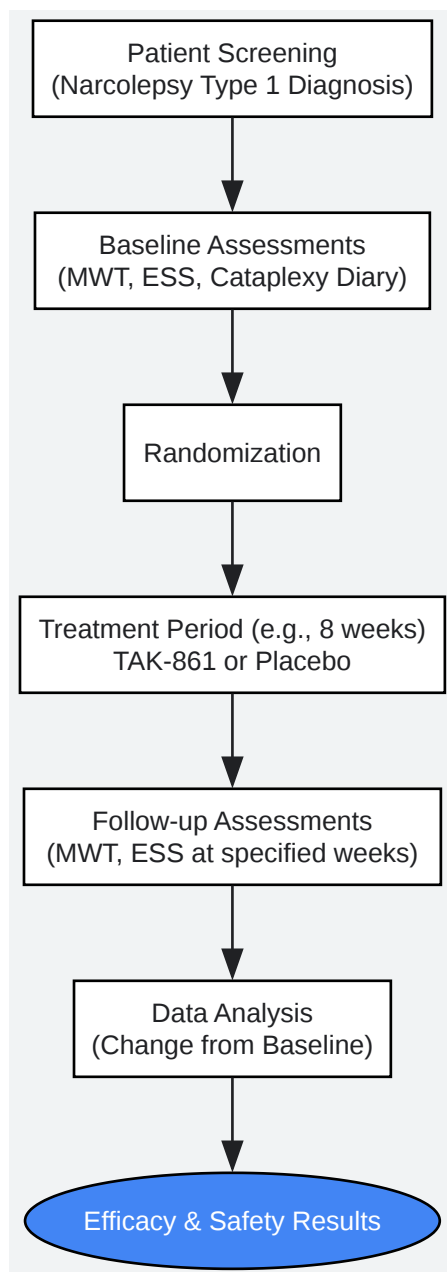
Summary of Preclinical Data on TAK-861

Species	Model	Dose (Oral)	Key Finding	Reference
Mice	Wild-type	1 mg/kg	Promoted wakefulness.	
Monkeys	Cynomolgus	1 mg/kg	Promoted wakefulness.	
Mice	Orexin/ataxin-3 (NT1 model)	1 mg/kg	Ameliorated wakefulness fragmentation and cataplexy-like episodes.	
Mice	Orexin-tTA;TetO DTA (NT1 model)	0.3 and 1 mg/kg	Ameliorated wakefulness fragmentation and cataplexy-like episodes.	

Clinical Assessment of Wakefulness

In human studies, wakefulness is assessed using both objective and subjective measures.

Clinical Trial Workflow for Wakefulness Assessment



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Caption: Clinical Trial Assessment Workflow

Objective Assessment: The Maintenance of Wakefulness Test (MWT)

The MWT is a key objective measure of the ability to stay awake and was the primary endpoint in TAK-861 clinical trials.

Detailed Protocol for the MWT:

1. Patient Preparation:

- The MWT should be performed after the patient's major sleep period. An overnight polysomnography (PSG) may be conducted prior to the MWT at the clinician's discretion.
- Patients should wear comfortable clothing.
- Consumption of caffeine, nicotine, and other stimulants should be avoided on the day of the test. Any medications with stimulant or sedative properties should be managed according to the study protocol.
- A light breakfast is typically provided about one hour before the first trial.

2. Test Procedure:

- The MWT consists of four 40-minute trials conducted at two-hour intervals.
- For each trial, the patient is seated comfortably in a semi-reclined position in a quiet, dimly lit room.
- Standard EEG, EOG, and chin EMG are recorded to monitor sleep.
- At the beginning of each trial, the patient is instructed: "Please sit still and remain awake for as long as possible. Look directly ahead of you, and do not look directly at the light."
- Patients are not permitted to use extraordinary measures to stay awake (e.g., singing, slapping their face).

3. Trial Termination and Scoring:

- A trial is terminated after 40 minutes if no sleep occurs.
- A trial is also terminated after the occurrence of "unequivocal sleep," defined as three consecutive epochs of stage N1 sleep or one epoch of any other stage of sleep.
- Sleep latency is the time from the start of the trial to the first epoch of any stage of sleep.

- The primary outcome is the mean sleep latency across the four trials.

Subjective Assessment: Epworth Sleepiness Scale (ESS)

The ESS is a self-administered questionnaire that assesses a patient's general level of daytime sleepiness. It was a key secondary endpoint in TAK-861 trials.

Protocol for ESS Administration:

- The patient rates their likelihood of dozing off in eight different situations on a scale of 0 to 3 (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).
- The total score ranges from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness.

Summary of Clinical Data on TAK-861 in Narcolepsy Type 1

Assessment	Dosing Regimen	Baseline	Week 8	Change from Baseline vs. Placebo	Reference
MWT (minutes)	0.5 mg BID	3.6 - 5.6	16.5 - 30.7 (dose-dependent)	+13.7 to +26.6 minutes (p ≤0.001)	
2.0 mg BID					
2.0 mg then 5.0 mg daily					
7.0 mg QD					
Placebo	6.1	4.7	-		
ESS Score	TAK-861 (all doses)	18.0 - 19.0	4.8 - 8.9	Statistically significant improvement	
Placebo	18.6	16.0	-		
Weekly Cataplexy Rate	TAK-861 (all doses)	15.7 - 31.1	2.1 - 10.1	Statistically significant reduction	
Placebo	23.1	9.0	-		

Note: BID = twice daily; QD = once daily.

Additional Wakefulness-Related Assessments

Psychomotor Vigilance Test (PVT)

The PVT is a sensitive measure of sustained attention and reaction time that is degraded by sleep loss. While not reported as a primary or secondary endpoint in the initial TAK-861 trial results, it is a valuable tool for assessing behavioral alertness.

Protocol for a Standard 10-Minute PVT:

1. Test Environment:

- The test should be conducted in a quiet environment with controlled lighting.
- The subject should be seated comfortably in front of the testing device.

2. Test Procedure:

- The subject is instructed to monitor a screen and press a response button as quickly as possible when a visual stimulus (e.g., a light or a counter) appears.
- Stimuli are presented at random inter-stimulus intervals (typically 2-10 seconds) over a 10-minute period.
- After each response, the reaction time is displayed as feedback.

3. Key Outcome Measures:

- Mean Reaction Time (RT): The average speed of responses.
- Lapses of Attention: The number of responses with an unusually long RT (e.g., >500 ms).
- False Starts (Anticipatory Responses): The number of responses made before the stimulus appears.

These detailed protocols and application notes provide a comprehensive framework for researchers and drug development professionals to assess the wake-promoting effects of TAK-861 and other orexin receptor agonists. Adherence to these standardized methodologies will ensure the generation of robust and comparable data across preclinical and clinical studies.

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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Wakefulness in TAK-861 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214406#protocols-for-assessing-wakefulness-in-tak-861-studies>]

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